CRANAD 2 is a curcumin derivative and non-conjugated affinity probe for the detection of amyloid-β (Aβ) deposits in vitro and in vivo. It has high affinity for Aβ (Kd = 38 nM) and, when bound to Aβ aggregates, it exhibits a 70-fold increase in fluorescence intensity, a blue shift from 805 to 715 nm, and a large increase in quantum yield.
NIR Aβ plaque-specific fluorescent probe penetrating the BBB and label senile plaques specifically in vivo.
CRANAD-2 is a difluoroboron-derivatized curcumins as near-infrared probe for in vivo detection of amyloid-beta deposits. Upon interacting with Abeta aggregates, CRANAD-2 undergoes a range of changes, which include a 70-fold fluorescence intensity increase, a 90 nm blue shift (from 805 to 715 nm), and a large increase in quantum yield. Moreover, this probe also shows a high affinity for Abeta aggregates (K(d) = 38.0 nM), a reasonable log P value (log P = 3), considerable stability in serum, and a weak interaction with albumin. After intravenous injection of this probe, 19-month-old Tg2576 mice exhibited significantly higher relative signal than that of the control mice over the same period of time.
Cranad-2
CAS No.: 1193447-34-5
Cat. No.: VC0524427
Molecular Formula: C23H25BF2N2O2
Molecular Weight: 410.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193447-34-5 |
---|---|
Molecular Formula | C23H25BF2N2O2 |
Molecular Weight | 410.3 g/mol |
IUPAC Name | [4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Standard InChI | InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |
Standard InChI Key | PVXQJYXODFZTBR-UHFFFAOYSA-N |
Isomeric SMILES | [B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |
SMILES | [B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
Canonical SMILES | [B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Cranad-2, also known by its chemical name (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO 3,kO 5]difluoroboron, is a synthetic compound derived from curcumin. It is specifically designed as a fluorogenic probe for the detection of amyloid-beta aggregates . The compound has a CAS number of 1193447-34-5 and is typically available with a purity of ≥98% .
Table 1: Physical and Chemical Properties of Cranad-2
Property | Value |
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Chemical Name | (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO 3,kO 5]difluoroboron |
CAS Number | 1193447-34-5 |
Purity | ≥98% |
Log P Value | 3 |
Development and Historical Context
Cranad-2 was first reported in 2009 as a curcumin derivatized near-infrared probe specifically designed for the detection of Aβ deposits. The development of this compound was motivated by the need for methods that could monitor Alzheimer's pathology before clinical symptoms are observed, potentially enabling earlier diagnosis and intervention . Researchers identified that derivatives of curcumin could be modified to provide improved spectral properties for in vivo imaging while maintaining specificity for amyloid-β aggregates .
Mechanism of Action
Binding Specificity
One of the key strengths of Cranad-2 is its high specificity for Aβ aggregates. Research has demonstrated that the probe can distinguish between monomeric and fibrillar forms of Aβ, allowing for the specific detection of pathological amyloid forms . This specificity has been confirmed through immunohistochemistry studies showing co-localization of Cranad-2 and Aβ deposits in mouse brain sections .
Table 2: Binding Properties of Cranad-2 to Amyloid-β
Property | Value |
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Binding Affinity (Kd) | 38.0 nM |
Specificity | Selective for Aβ fibrils over monomers |
Interaction with Albumin | Weak |
Stability in Serum | Considerable |
Cranad-2 exhibits distinctive photophysical properties that make it particularly valuable for imaging applications. When unbound in PBS buffer, it has excitation and emission maxima of 640 nm and 805 nm, respectively . However, upon interacting with Aβ aggregates, the probe undergoes significant spectral changes, including:
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A 70-fold increase in fluorescence intensity
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A 90 nm blue-shift in emission wavelength (from 805 nm to 715 nm)
These dramatic changes in fluorescence properties upon binding provide an excellent signal-to-background ratio, making Cranad-2 highly sensitive for detecting Aβ aggregates even at low concentrations.
Table 3: Photophysical Properties of Cranad-2
Property | Unbound State | Bound to Aβ Aggregates |
---|---|---|
Excitation Maximum | 640 nm | - |
Emission Maximum | 805 nm | 715 nm (90 nm blue-shift) |
Fluorescence Intensity | Weak | 70-fold increase |
Quantum Yield | Low | Large increase |
Applications in Alzheimer's Disease Research
In Vitro Applications
Cranad-2 has proven valuable for multiple in vitro applications in Alzheimer's disease research. The probe is commonly used in fluorescence microscopy and epifluorescence microscopy for the detection of amyloid-β deposits in tissue samples . Studies have demonstrated that Cranad-2 enables specific and quantitative detection of Aβ fibrils in vitro, even in complex mixtures . This capability makes it a useful tool for basic research into amyloid formation and for testing potential anti-amyloid therapies.
In Vivo Applications
A particularly significant feature of Cranad-2 is its ability to penetrate the blood-brain barrier, which is crucial for in vivo imaging of Aβ deposits . This characteristic enables researchers to study the development and progression of Alzheimer's disease in living animal models. Studies have successfully utilized Cranad-2 for:
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Detecting senile plaques in 19-month-old Tg2576 mice, which express high concentrations of mutant Aβ
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Monitoring Aβ deposits in APP-PS1 transgenic mice, which exhibit Aβ plaque formation
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Mapping Aβ deposits in arcAβ mouse models of cerebral amyloidosis
In vivo studies have demonstrated that after intravenous injection of Cranad-2, transgenic AD model mice exhibit significantly higher relative signal than control mice over extended periods, confirming the probe's specificity and utility for longitudinal studies .
Advanced Imaging Techniques
Near-Infrared Fluorescence Imaging
Cranad-2 was originally developed for near-infrared fluorescence (NIRF) imaging, which offers advantages for in vivo applications due to reduced tissue autofluorescence and increased penetration depth in the NIR spectrum . Fluorescence reflectance (epifluorescence) imaging with Cranad-2 has been successfully employed to visualize Aβ deposits in the brains of living mice .
Multi-Spectral Optoacoustic Tomography
Application | Description |
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In Vitro Amyloid-β Detection | Fluorescence microscopy, epifluorescence microscopy |
In Vivo Amyloid-β Detection | NIR imaging in transgenic mouse models |
Multi-Spectral Optoacoustic Tomography | Whole brain mapping of Aβ deposits |
Drug Screening | Potential tool for screening AD treatments |
Future Perspectives and Research Directions
Cranad-2 continues to show promise for various applications in Alzheimer's disease research. The probe's ability to detect Aβ aggregates both in vitro and in vivo makes it a valuable tool for monitoring disease progression and evaluating potential therapeutics targeting amyloid pathology .
Potential future applications include:
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Facilitating mechanistic studies of amyloid formation and clearance
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Serving as a tool for drug screening to identify compounds that reduce amyloid burden
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Enabling longitudinal studies of disease progression and treatment efficacy in animal models
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